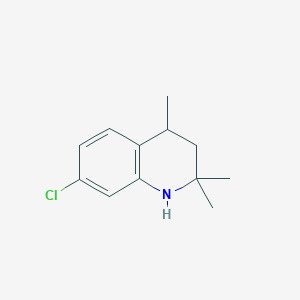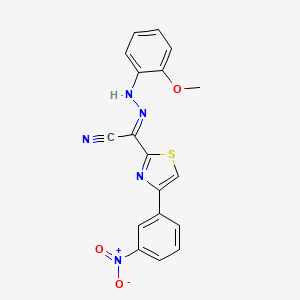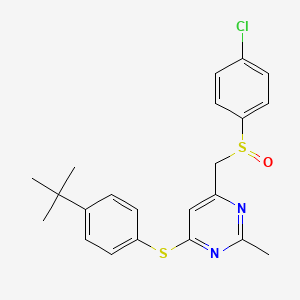
7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Molecular Structure Analysis
The molecular structure of cycloalkanes, like this compound, is often drawn as skeletal structures in which each intersection between two lines is assumed to have a carbon atom with its corresponding number of hydrogens . The general formula for a cycloalkane composed of n carbons is CnH2n .Mécanisme D'action
The mechanism of action of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that it may act as an agonist or antagonist for various receptors, including dopamine receptors and serotonin receptors. It may also modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its potential as a drug candidate for treating various diseases. Another direction is to study its potential as a ligand for various receptors and modulators of various signaling pathways. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a building block for the synthesis of new materials.
Méthodes De Synthèse
The synthesis of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Hantzsch reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a β-ketoester and ammonia in the presence of a catalyst.
Applications De Recherche Scientifique
7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been studied for its potential as a drug candidate for treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its potential as a ligand for various receptors, including dopamine receptors and serotonin receptors. In material science, it has been studied for its potential as a building block for the synthesis of new materials, including polymers and liquid crystals.
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-6,8,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWUNWWBZZVKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1893922-10-5 |
Source


|
| Record name | 7-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)

![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)
![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)





![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624259.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)

